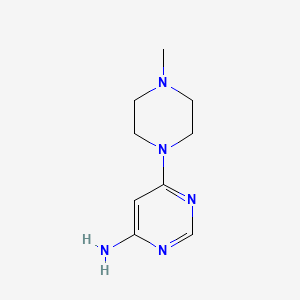

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVLAXUVAVBGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539203 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96225-96-6 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. The information presented herein is essential for researchers and professionals involved in drug discovery and development, offering foundational data for further investigation into its potential as a therapeutic agent.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. These values are critical for understanding the compound's behavior in biological systems and for designing formulation and delivery strategies.

| Property | Value | Source |

| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | N/A |

| CAS Number | 96225-96-6 | [1] |

| Molecular Formula | C₉H₁₅N₅ | N/A |

| Molecular Weight | 205.25 g/mol | Predicted |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

Experimental Protocols

Due to the limited availability of specific experimental data for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, this section outlines detailed, generalized protocols for determining its core physicochemical properties. These methodologies are standard in the field of medicinal chemistry and can be readily adapted for this compound.

Melting Point Determination

Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase, which is a key indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting "point" is reported as this range.

Solubility Determination

Objective: To quantify the concentration of the compound that can dissolve in a specific solvent at a given temperature, which is crucial for formulation and bioavailability studies.

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of solid 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

Technical Guide: Structural Elucidation and Characterization of 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine (CAS Number: 96225-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine, a heterocyclic compound with the CAS number 96225-96-6. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from the closely related and structurally similar compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, to predict its spectral characteristics. This document also outlines a plausible synthetic route and discusses its known biological activity as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in certain cancers. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

-

Synonyms: 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine

-

CAS Number: 96225-96-6

-

Molecular Formula: C₉H₁₅N₅

-

Molecular Weight: 193.25 g/mol

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO and methanol |

| pKa | Not available |

Structural Elucidation: Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | Pyrimidine C2-H |

| ~6.5 | br s | 2H | -NH₂ |

| ~5.7 | s | 1H | Pyrimidine C5-H |

| ~3.6 | t | 4H | Piperazine -CH₂-N(pyrimidine) |

| ~2.4 | t | 4H | Piperazine -CH₂-N(CH₃) |

| ~2.2 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Pyrimidine C4-NH₂ |

| ~161 | Pyrimidine C6 |

| ~157 | Pyrimidine C2 |

| ~80 | Pyrimidine C5 |

| ~54 | Piperazine -CH₂-N(CH₃) |

| ~45 | Piperazine -CH₂-N(pyrimidine) |

| ~45 | -CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1650 - 1600 | Strong | C=N stretch (pyrimidine ring) |

| 1580 - 1450 | Strong | Aromatic ring skeletal vibrations |

| 1300 - 1200 | Medium | C-N stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 193.13 | [M]⁺ (Molecular Ion) |

| 178.11 | [M-CH₃]⁺ |

| 123.08 | [M-C₄H₈N]⁺ (loss of methylpiperazine fragment) |

| 96.06 | [M-C₄H₁₀N₂]⁺ (loss of N-methylpiperazine radical) |

Experimental Protocols

Proposed Synthesis of 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine

A plausible synthetic route for the target compound involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor.

Experimental Workflow Diagram

The Core Mechanism of Pyrimidine Derivatives in Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous clinically successful anti-cancer agents. This technical guide provides an in-depth exploration of the mechanisms through which pyrimidine derivatives exert their inhibitory effects on kinases, crucial regulators of cellular signaling. The versatility of the pyrimidine core allows for diverse modes of action, including competitive, covalent, and allosteric inhibition, leading to the disruption of oncogenic signaling pathways.

ATP-Competitive Inhibition: Mimicking the Endogenous Ligand

The most prevalent mechanism of action for pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site of the kinase.[1] The pyrimidine ring is a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase domain.[2][3][4][5] This mimicry allows pyrimidine derivatives to occupy the ATP pocket, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphotransferase activity of the kinase.

Numerous pyrimidine derivatives have been developed as ATP-competitive inhibitors targeting a range of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[1][3] The specificity and potency of these inhibitors are often fine-tuned through chemical modifications to the pyrimidine core, which can introduce additional interactions with other regions of the ATP-binding site.[3][4]

Signaling Pathway Inhibition by ATP-Competitive Pyrimidine Derivatives

The binding of a pyrimidine-based inhibitor to the ATP-binding site of a receptor tyrosine kinase like EGFR blocks the downstream signaling cascade that promotes cell proliferation and survival.

Covalent Inhibition: Forming an Irreversible Bond

A distinct and highly effective mechanism of action for some pyrimidine derivatives is covalent inhibition.[6][7] These inhibitors possess a reactive group, often an acrylamide "warhead," which forms a permanent covalent bond with a nucleophilic amino acid residue, typically a cysteine, within or near the ATP-binding site of the kinase.[7][8][9] This irreversible binding leads to sustained target inhibition, even after the unbound inhibitor has been cleared from circulation.

The pyrimidine scaffold serves to orient the reactive group in close proximity to the target cysteine residue, ensuring specific and efficient covalent modification.[7] This strategy has been successfully employed in the development of potent and selective inhibitors for kinases such as BTK and EGFR, including the clinically approved drug ibrutinib.[3][4]

Logical Flow of Covalent Kinase Inhibition

The process of covalent inhibition involves an initial reversible binding step followed by the irreversible covalent bond formation.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Targets of 4-Amino-6-(piperazinyl)pyrimidine Analogs in Human Cell Lines

Disclaimer: This technical guide addresses the biological targets of the 4-amino-6-(piperazinyl)pyrimidine scaffold. It is important to note that specific research identifying the biological targets of 4-amino-6-(4-methyl-1-piperazinyl)pyrimidine in human cell lines is not publicly available at the time of this writing. The following information is based on studies of closely related analogs and is intended to provide a general understanding of the potential biological activities of this class of compounds.

Introduction

The 4-amino-6-(piperazinyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. This guide provides an in-depth overview of the known biological targets of derivatives of this scaffold, with a focus on their potential applications in oncology. The information presented is collated from various studies on structurally related molecules.

Identified Biological Targets

Research on analogs of 4-amino-6-(piperazinyl)pyrimidine has revealed their potential to interact with several key biological targets, primarily within the protein kinase family. These kinases are often implicated in cancer cell proliferation, survival, and signaling.

FMS-like Tyrosine Kinase 3 (FLT3)

A prominent target for this scaffold is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML).

Janus Kinase 2 (JAK2)

Derivatives of the 4-amino-6-(piperazinyl)pyrimidine scaffold have also been investigated as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway. Dysregulation of this pathway is associated with various myeloproliferative neoplasms.

Glycogen Synthase Kinase-3β (GSK-3β)

Certain pyrimidine-piperazine hybrids have shown inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. [1]

Src Kinase

In the context of hepatocellular carcinoma, purine nucleobase analogs containing a piperazine moiety have been shown to inhibit Src kinase, a non-receptor tyrosine kinase that plays a role in cell growth, differentiation, and survival. [2]

Quantitative Data

The following tables summarize the quantitative data for representative compounds with the 4-amino-6-(piperazinyl)pyrimidine scaffold against their identified biological targets.

Table 1: Inhibitory Activity against FLT3 Kinase

| Compound ID | Modification on Piperazine Ring | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Analog 1 | Unsubstituted | FLT3 | Kinase Assay | Data not specified | N/A | [3] |

| Analog 2 | Varied Substitutions | FLT3 | Proliferation | Data not specified | MV4-11 (FLT3-ITD) | [3] |

Note: The specific IC50 values for individual compounds are not detailed in the abstract, but the study describes the series as "potent FLT3 tyrosine kinase inhibitors".[3]

Table 2: Inhibitory Activity against JAK2 Kinase

| Compound ID | Core Scaffold | Target | IC50 (nM) | Reference |

| SL35 | Pyrimidinyl-piperazine derivative | JAK2 | 21.7 ± 0.2 | [4] |

Table 3: Inhibitory Activity against GSK-3β

| Compound ID | Core Scaffold | Target | IC50 (nM) | Reference |

| Compound 5 | Pyrimidin-4-one with piperazine | GSK-3β | 74 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following are representative protocols based on the available literature.

FLT3 Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the in vitro inhibitory activity of test compounds against recombinant FLT3 kinase.

-

Materials: Recombinant human FLT3 kinase, ATP, biotinylated substrate peptide, streptavidin-coated plates, HTRF detection reagents.

-

Procedure:

-

Prepare a dilution series of the test compound in DMSO.

-

In a microplate, add the test compound, recombinant FLT3 kinase, and the biotinylated substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescent acceptor).

-

Read the plate on an HTRF-compatible reader.

-

Calculate the IC50 values from the dose-response curves.

-

Cell Proliferation Assay (e.g., for MV4-11 cells)

-

Objective: To assess the effect of test compounds on the proliferation of a human cancer cell line.

-

Materials: MV4-11 human leukemia cell line, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.

-

Add a dilution series of the test compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological targets of the 4-amino-6-(piperazinyl)pyrimidine scaffold.

Caption: FLT3 Signaling Pathway Inhibition.

Caption: Kinase Inhibition Assay Workflow.

Conclusion

The 4-amino-6-(piperazinyl)pyrimidine scaffold represents a versatile chemical framework for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. While specific data for 4-amino-6-(4-methyl-1-piperazinyl)pyrimidine is currently lacking in the public domain, the available research on analogous structures strongly suggests that kinases such as FLT3 and JAK2 are probable biological targets. Further investigation into the precise biological activities of 4-amino-6-(4-methyl-1-piperazinyl)pyrimidine is warranted to elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

- 1. Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Emergence of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Cornerstone for Kinase Inhibitor Discovery

An In-depth Technical Guide on a Privileged Scaffold in Medicinal Chemistry

Introduction

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has emerged as a significant building block in modern medicinal chemistry, particularly in the development of targeted therapies. Its history is not that of a singular discovery, but rather of its integral role as a "privileged scaffold" in the synthesis of numerous potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this research chemical, intended for researchers, scientists, and professionals in the field of drug development.

While the precise date of the first synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is not prominently documented, its value became apparent with the rise of kinase-targeted cancer therapies. The pyrimidine core, an isostere of the adenine ring of ATP, allows molecules incorporating this scaffold to mimic key binding interactions in the hinge region of kinase active sites. The addition of the 4-methylpiperazine moiety often enhances aqueous solubility and provides a key interaction point for further molecular elaboration, making this compound a valuable intermediate in the synthesis of complex therapeutic agents.

Physicochemical and Structural Data

The compound, identified by the CAS Number 96225-96-6, is a solid at room temperature and is commercially available from various chemical suppliers, solidifying its status as a key research chemical.

| Property | Value |

| CAS Number | 96225-96-6 |

| Molecular Formula | C₉H₁₅N₅ |

| Molecular Weight | 193.25 g/mol |

| Appearance | Solid |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Note: Specific experimental data such as melting point and detailed spectroscopic information can vary slightly between batches and suppliers. Researchers should refer to the certificate of analysis for lot-specific data.

Experimental Protocols

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is typically achieved through a nucleophilic aromatic substitution reaction. A common synthetic route involves the reaction of a di- or tri-halopyrimidine with 1-methylpiperazine.

Representative Synthesis Protocol:

A detailed experimental protocol for a closely related analog, 4-Methyl-6-(4-methyl-piperazin-1-yl)-pyrimidin-2-ylamine, is described in patent EP1437348A1, which provides a basis for the synthesis of the title compound. The general principle involves the displacement of a leaving group (such as a halogen) from the pyrimidine ring by the secondary amine of 1-methylpiperazine.

General Procedure:

-

A suitable starting material, such as 4-amino-6-chloropyrimidine, is dissolved in an appropriate solvent (e.g., a high-boiling point alcohol like n-butanol or an aprotic polar solvent like DMSO).

-

An excess of 1-methylpiperazine is added to the reaction mixture.

-

The reaction mixture is heated to a temperature sufficient to drive the nucleophilic substitution, typically ranging from 100 to 150 °C.

-

The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, extraction, and/or column chromatography to achieve the desired purity.

-

The structure and purity of the final product are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action in Kinase Inhibition

The 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine scaffold is a key component of many Type I kinase inhibitors, which are ATP-competitive. These inhibitors function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.

The pyrimidine ring is crucial for this interaction as it mimics the adenine base of ATP and forms hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site. The 4-amino group of the pyrimidine often participates in this hinge-binding interaction. The 6-(4-methylpiperazin-1-yl) substituent typically extends out of the ATP-binding pocket towards the solvent-exposed region, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties of the drug candidate.

Caption: A generalized workflow for the synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine.

Caption: Competitive binding of a pyrimidine-based inhibitor to the kinase ATP pocket.

Conclusion

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine serves as a quintessential example of a privileged scaffold in drug discovery. Its history is deeply intertwined with the development of modern kinase inhibitors. While not a therapeutic agent in itself, its robust and versatile chemical nature has made it an indispensable tool for medicinal chemists. The combination of a hinge-binding pyrimidine core and a solubilizing, modifiable methylpiperazine group provides a powerful platform for the design of new generations of targeted therapies. Future research will likely continue to leverage this and related scaffolds to address challenges such as drug resistance and to develop inhibitors for novel kinase targets.

Spectroscopic Data for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for publicly available, detailed spectroscopic data (NMR and LC-MS) for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine did not yield specific experimental datasets. The information presented in this guide, therefore, provides a structured template and generalized experimental protocols. The tables are formatted for the inclusion of data upon experimental acquisition.

Introduction

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with an amine group and a 4-methylpiperazine moiety. As a substituted aminopyrimidine, it belongs to a class of compounds with significant interest in medicinal chemistry and drug discovery. The structural elucidation and purity assessment of such compounds are critically dependent on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). This document serves as a technical guide to the expected spectroscopic data for this compound and provides standardized protocols for data acquisition.

Spectroscopic Data Presentation

The following tables are structured to summarize the key quantitative data from ¹H NMR, ¹³C NMR, and LC-MS analyses for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data to be populated | e.g., s, d, t, q, m | e.g., 7.5 | e.g., 1H, 2H, 3H | e.g., Pyrimidine-H, Piperazine-CH₂, N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data to be populated | e.g., Pyrimidine-C, Piperazine-C, N-CH₃ |

Table 3: LC-MS Spectroscopic Data

| Parameter | Value |

| Liquid Chromatography | |

| Column | e.g., C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | e.g., 5-95% B over 5 min |

| Flow Rate | e.g., 0.4 mL/min |

| Retention Time (t_R) | Data to be populated (min) |

| Mass Spectrometry | |

| Ionization Mode | e.g., ESI+ |

| Mass Analyzer | e.g., Quadrupole, TOF |

| [M+H]⁺ (Calculated) | 208.1409 |

| [M+H]⁺ (Observed) | Data to be populated |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and LC-MS data for small organic molecules like 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Th[1]e choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

[1] ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz. A standard pulse sequence is used with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

[1]3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of the compound is prepared by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Th[2]is stock solution is then diluted with the initial mobile phase to a final concentration of 1-10 µg/mL for analysis.

-

[2] Liquid Chromatography: The chromatographic separation is typically performed on a reverse-phase C18 column. A gradient elution is employed using a binary solvent system, commonly consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient is programmed to increase the proportion of the organic solvent (B) over time to elute the compound.

-

Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operated in positive ion mode (ESI+). The mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap) is scanned over a mass range appropriate for the expected molecular weight of the compound to detect the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Potential therapeutic applications of substituted pyrimidine amine compounds

Introduction

Substituted pyrimidine amines represent a versatile and highly privileged scaffold in modern medicinal chemistry. The pyrimidine ring, a core component of nucleobases, provides a unique template for the design of molecules that can interact with a wide array of biological targets. The addition of amine and other substituents allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents. This technical guide explores the burgeoning field of substituted pyrimidine amine compounds, detailing their diverse therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications

Substituted pyrimidine amines have demonstrated significant potential across a broad spectrum of diseases, including cancer, infectious diseases, inflammation, and viral infections. Their efficacy stems from their ability to modulate the activity of key enzymes and signaling pathways involved in disease pathogenesis.

Anticancer Activity

A significant focus of research into substituted pyrimidine amines has been in the realm of oncology. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through various mechanisms.

-

Kinase Inhibition: Many substituted pyrimidine amines act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain derivatives have been shown to inhibit Calcium/calmodulin-dependent protein kinase IV (CAMKIV), a kinase associated with cancer and neurodegenerative diseases.[1] The inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K) is a common mechanism of action.[2]

-

Tubulin Polymerization Inhibition: Some 2,4,5-substituted pyrimidine derivatives have been identified as a new class of tubulin polymerization inhibitors.[3] By disrupting microtubule dynamics, these compounds arrest cells in the G2/M phase of the cell cycle, leading to apoptotic cell death.[3]

-

Commercially Available Drugs: The success of this scaffold is exemplified by commercially available anticancer drugs like Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[4]

Antimicrobial and Antifungal Activity

The pyrimidine amine core is also a key feature in compounds with potent antimicrobial and antifungal properties. These compounds often exert their effects by inhibiting essential microbial enzymes.

-

Broad-Spectrum Activity: Novel pyrimidine amine derivatives incorporating bicyclic monoterpene moieties have demonstrated considerable antibacterial and antifungal activities against a range of pathogens, including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans.[4]

-

Mechanism of Action: In fungi, pyrimidine amine fungicides can inhibit the biosynthesis of methionine and the secretion of cell wall-degrading enzymes, thereby preventing the invasion of host cells.[4]

Anti-inflammatory Activity

Substituted pyrimidine amines have also emerged as promising candidates for the treatment of inflammatory disorders. Their anti-inflammatory effects are often mediated by the inhibition of key inflammatory pathways.

-

COX Inhibition: Certain pyrimidine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][5]

-

Broad Anti-inflammatory Potential: The pyrimidine scaffold is recognized for its anti-inflammatory properties, with various analogs demonstrating significant activity in preclinical models.[5][6]

Antiviral Activity

The structural similarity of pyrimidines to the building blocks of nucleic acids makes them ideal candidates for the development of antiviral agents.

-

Anti-HIV Activity: Several novel pyrimidine analogs have shown satisfactory potential against HIV-1 strains.[7] The mechanism often involves the inhibition of key viral enzymes like reverse transcriptase.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative substituted pyrimidine amine compounds across different therapeutic areas.

| Compound Class | Target/Assay | Test System | Activity (IC50/MIC/EC50) | Reference |

| Anticancer | ||||

| Pyrimidine-substituted CAMKIV Inhibitor (Compound 1) | CAMKIV Binding Affinity (K) | Fluorescence Binding Assay | 9.2 x 10¹⁰ M⁻¹ | [1] |

| Cytotoxicity (IC50) | Human Hepatoma Cell Line | 39 µM | [1] | |

| 2,4,5-substituted Indole-pyrimidine (4k) | Tubulin Polymerization Inhibition (IC50) | In vitro assay | 0.79 µM | [3] |

| Antiproliferative Activity (IC50) | Various Cancer Cell Lines | 16 - 62 nM | [3] | |

| Cell Cycle Arrest (EC50) | G2/M Phase | 20 nM | [3] | |

| Pyrimidine containing Aryl Urea (Compound 9) | Anticancer Potency (IC50) | Colon Cancer Cell Line (SW480) | 11.08 µM | [7] |

| Antimicrobial | ||||

| Pinanyl Pyrimidine Amine (1f) | Antibacterial Activity (MIC) | Streptococcus pneumoniae | 1 µg/mL | [4] |

| Antibacterial Activity (MIC) | Escherichia coli | 1 µg/mL | [4] | |

| Pinanyl Pyrimidine Amine (1i) | Antibacterial Activity (MIC) | Streptococcus pneumoniae | 1 µg/mL | [4] |

| Antibacterial Activity (MIC) | Escherichia coli | 1 µg/mL | [4] | |

| Camphoryl Pyrimidine Amine (1l) | Antifungal Activity (MIC) | Candida albicans | 16 µg/mL | [4] |

| Anti-inflammatory | ||||

| Pinanyl Pyrimidine Amine (1f) | Anti-inflammatory Potency (IC50) | Mouse Macrophage Cells (RAW) | 1.37 µM | [4] |

| Camphoryl Pyrimidine Amine (2f) | Anti-inflammatory Potency (IC50) | Mouse Macrophage Cells (RAW) | 1.87 µM | [4] |

| Pyrimidine Derivative (Compound 121) | COX-2 Inhibition (IC50) | In vitro enzyme assay | 74.6 ± 3.03 µM | [2] |

| Pyrimidine Derivative (Compound 122) | COX-2 Inhibition (IC50) | In vitro enzyme assay | 76.8 ± 1.20 µM | [2] |

| Antiviral (Anti-HIV) | ||||

| Dihydrofuro Pyrimidine Analog (40) | Anti-HIV-1 Activity (EC50) | HIV-1 Strains | 0.9 - 8.4 nM | [7] |

| Piperidinyl-substituted Pyrimidine Analog (41) | Anti-HIV-1 Activity (EC50) | HIV-1 WT Strain | 4.29 µM | [7] |

| Thieno-pyrimidine Analog (42) | Antiviral Potency (HIV-1) | Primary Human Lymphocytes | 17.5 µg/mL | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments commonly used to evaluate the therapeutic potential of substituted pyrimidine amine compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted pyrimidine amine compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine amine compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Substituted pyrimidine amine compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the substituted pyrimidine amine compound in the appropriate buffer.

-

Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound in the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature or 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP into a luminescent signal.

-

Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Plot the activity against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with the substituted pyrimidine amine compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Tubulin polymerization buffer

-

Substituted pyrimidine amine compound

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and the test compound in the polymerization buffer.

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C to initiate polymerization.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the light scattering by the newly formed microtubules.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples with the control to determine the inhibitory effect of the compound on tubulin polymerization.

Signaling Pathways and Visualizations

Understanding the signaling pathways targeted by substituted pyrimidine amines is crucial for elucidating their mechanism of action and for rational drug design. Below are diagrams of key signaling pathways frequently modulated by these compounds.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

Caption: The PI3K/AKT/mTOR signaling cascade.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a key strategy in cancer therapy to block tumor growth and metastasis.

Caption: Key downstream pathways of VEGFR-2 signaling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and differentiation. Mutations that lead to the constitutive activation of EGFR are common in various cancers, making it an important therapeutic target.

Caption: The EGFR signaling network.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

The discovery of novel substituted pyrimidine amine kinase inhibitors often begins with a high-throughput screening (HTS) campaign.

Caption: A typical HTS workflow for kinase inhibitors.

Conclusion

Substituted pyrimidine amines continue to be a rich source of novel therapeutic agents with a wide range of biological activities. Their synthetic tractability and the ability to modulate their properties through targeted substitutions make them a highly attractive scaffold for drug discovery. The ongoing exploration of their mechanisms of action and the development of more sophisticated screening and evaluation methodologies will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases. This guide provides a foundational understanding of the current landscape of substituted pyrimidine amine research, offering valuable insights for researchers and drug development professionals in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established methodologies and presents illustrative data to guide researchers in their experimental design. Detailed protocols for determining aqueous and solvent solubility via the shake-flask method, as well as for assessing chemical stability under various stress conditions, are provided. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of this and structurally related molecules.

Introduction

The preclinical and clinical success of a drug candidate is intrinsically linked to its physicochemical properties, with solubility and stability being two of the most critical parameters. Poor solubility can lead to low bioavailability and erratic absorption, while instability can result in a loss of potency and the formation of potentially toxic degradation products.[1][2] 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a heterocyclic amine that is of interest in medicinal chemistry. Understanding its behavior in various solvent systems is crucial for its application in drug discovery and development, from initial screening to formulation.

This guide outlines the standard procedures for evaluating the solubility and stability of this compound, providing a framework for researchers to generate reliable and reproducible data.

Physicochemical Properties

Solubility Profile (Illustrative Data)

The following table summarizes the anticipated, illustrative solubility of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in a range of common laboratory solvents at ambient temperature. It is critical to note that these values are not based on experimental data for this specific molecule and should be used as a general guideline for solvent selection in experimental work. The actual solubility should be determined experimentally using the protocols outlined in this guide.

| Solvent | Type | Expected Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 |

| Methanol | Polar Protic | 10 - 20 |

| Ethanol | Polar Protic | 5 - 10 |

| Acetonitrile | Polar Aprotic | 1 - 5 |

| Water (unbuffered) | Polar Protic | < 0.1 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | 0.1 - 1.0 |

| Dichloromethane (DCM) | Nonpolar | < 0.1 |

| Ethyl Acetate | Moderately Polar | < 0.1 |

Stability Profile (Illustrative Data)

The stability of a compound in solution is a critical factor for its storage and handling.[1][3] The following table provides an illustrative stability profile of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in a DMSO stock solution under various storage conditions. This data is hypothetical and serves to highlight the types of degradation that could be expected. Actual stability should be confirmed experimentally.

| Storage Condition | Duration | Analyte Remaining (%) | Degradants Observed |

| 2-8 °C, Protected from Light | 3 months | > 99% | None |

| Ambient Temperature (~25°C), Protected from Light | 1 month | ~98% | Minor oxidative peak |

| Ambient Temperature (~25°C), Exposed to Light | 1 week | ~90% | Photodegradant 1, Oxidative peak |

| 40°C, Protected from Light | 1 month | ~95% | Thermally induced degradant 1 |

| -20°C, Protected from Light | 6 months | > 99% | None |

| Multiple Freeze-Thaw Cycles (-20°C to RT) | 5 cycles | > 99% | None |

Experimental Protocols

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]

Materials:

-

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.[6][7]

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Stability Assessment in Solution

Stability studies are essential to determine the appropriate storage conditions and shelf-life of the compound in solution.[1][3]

5.2.1. Long-Term and Accelerated Stability

Materials:

-

Stock solution of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in the desired solvent (e.g., DMSO)

-

Vials (amber and clear)

-

Temperature and humidity-controlled stability chambers

-

HPLC system

Procedure:

-

Prepare a stock solution of the compound at a known concentration.

-

Aliquot the solution into multiple amber vials for protection from light.

-

Place the vials in stability chambers under various conditions:

-

Long-term: 2-8°C and 25°C/60% RH (Relative Humidity)

-

Accelerated: 40°C/75% RH[1]

-

-

At specified time points (e.g., 0, 1, 3, 6 months for long-term; 0, 2, 4, 6 weeks for accelerated), remove a vial from each condition.

-

Analyze the samples by HPLC to determine the concentration of the parent compound and to detect any degradation products.

-

The stability is reported as the percentage of the initial concentration remaining at each time point.

5.2.2. Photostability

Photostability testing evaluates the impact of light on the compound's stability.[8][9]

Materials:

-

Stock solution of the compound

-

Transparent and light-protected (e.g., amber or foil-wrapped) containers

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

HPLC system

Procedure:

-

Prepare solutions of the compound in a chemically inert and transparent solvent.

-

Expose the samples in transparent containers to a controlled light source as specified in ICH Q1B guidelines.[8][9]

-

Simultaneously, store control samples in light-protected containers under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to assess for degradation and the formation of photoproducts.

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

References

- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 2. sciforum.net [sciforum.net]

- 3. pharmtech.com [pharmtech.com]

- 4. scribd.com [scribd.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. ikev.org [ikev.org]

- 9. database.ich.org [database.ich.org]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in various biological interactions has led to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive review of pyrimidine-based compounds in drug discovery, with a focus on their synthesis, biological activities, and mechanisms of action, particularly in oncology.

Anticancer Activity of Pyrimidine-Based Compounds

Pyrimidine derivatives have shown significant promise as anticancer agents, targeting a variety of molecular pathways involved in tumor progression. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of DNA synthesis.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic effects of several classes of pyrimidine-based compounds have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. A selection of this data is presented below.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound/Reference | Cancer Cell Line | IC50 (µM) |

| VIIa | 57 different cell lines | 0.326 - 4.31[1] |

| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13[2] |

| T-47D (Breast) | 4.792 ± 0.21[2] | |

| 7f | MCF-7 (Breast) | Data reported as effective DHFR inhibitor[3] |

Table 2: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound/Reference | Cancer Cell Line | IC50 (µM) |

| 4e | Colo 205 (Colon) | 1.66 |

| 4f | Colo 205 (Colon) | 1.83 |

| 11e | HCT-116 (Colon) | 1.14 ± 0.01 |

| MCF-7 (Breast) | 1.54 ± 0.01 |

Table 3: Cytotoxic Activity of Thiazolo[4,5-d]pyrimidine and Other Derivatives

| Compound Class/Reference | Cancer Cell Line | IC50 (µM) |

| Dihydropyridine-2(1H)-thione (S22 ) | A375 (Melanoma) | 1.71 ± 0.58[4] |

| Indolyl-Pyrimidine Hybrid (4g ) | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | Broad-spectrum activity reported[5] |

| Pyrimidine-Pyrene Hybrid (4b ) | HCT-116 (Colon) | 1.34 |

| Pyrimidine-Pyrene Hybrid (4c ) | HCT-116 (Colon) | 1.90 |

Key Signaling Pathways Targeted by Pyrimidine-Based Anticancer Agents

Several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis are effectively targeted by pyrimidine-based inhibitors.

The EGFR signaling pathway plays a pivotal role in regulating cell growth and differentiation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based tyrosine kinase inhibitors (TKIs) are a major class of drugs that target EGFR.

Caption: EGFR signaling cascade and the inhibitory action of pyrimidine-based TKIs.

The PI3K-Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers.

Caption: The PI3K-Akt signaling pathway and points of inhibition by pyrimidine compounds.

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.

Caption: PIM kinase signaling and its inhibition by pyrimidine-based compounds.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial and anti-inflammatory effects.

Quantitative Data on Antimicrobial and Anti-inflammatory Activity

The efficacy of pyrimidine compounds against microbial pathogens and inflammatory processes is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and IC50 for enzyme inhibition, respectively.

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class/Reference | Microorganism | MIC (µg/mL) |

| Pyrrolo[2,3-d]pyrimidine (a7, a8, a9 ) | S. aureus, E. coli, C. albicans | Good activity reported[6] |

| Pyrazolo[3,4-d]pyrimidine (a10 ) | Bacterial strains | Good activity reported[6] |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative bacteria | 0.25 - 2.0[7] |

| Thiazolo[5,4-d]pyrimidines (1a-j ) | S. pyogenes, S. aureus, B. subtilis, E. coli | Zones of inhibition reported[8] |

Table 5: Anti-inflammatory Activity of Pyrimidine Derivatives (COX Inhibition)

| Compound/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Pyrimidine Derivative (5 ) | - | 0.04 ± 0.09[9] |

| Pyrimidine Derivative (6 ) | - | 0.04 ± 0.09[9] |

| Pyrimidine Derivative (L1 ) | >100 | Comparable to meloxicam[10] |

| Pyrimidine Derivative (L2 ) | >100 | Comparable to meloxicam[10] |

| Pyrimidine-5-Carbonitriles | - | >50% inhibition at 10⁻⁸ M[11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the synthesis and biological evaluation of pyrimidine-based compounds.

General Synthesis of Pyrimidine Scaffolds

A common and versatile method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot multicomponent condensation reaction.

Workflow for a Typical Biginelli Reaction:

Caption: Generalized workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.

Detailed Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidines:

A representative synthesis involves the cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid.

-

A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[12]

-

The reaction mixture is then poured into ice water.[12]

-

The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired pyrazolo[3,4-d]pyrimidine product.[12]

Detailed Protocol for the Synthesis of 5-Fluorouracil (5-FU):

One method for the synthesis of the widely used anticancer drug 5-Fluorouracil involves the following steps:

-

5-Fluorouracil (10 mmol), formaldehyde (15.5 mmol), and water (10 g) are heated in a round-bottom flask at 60°C for 6 hours.[13]

-

The resulting solution is concentrated under reduced pressure.[13]

-

The oily residue is dissolved in dry acetonitrile, followed by the addition of the appropriate carboxylic acid, DMAP, and DIC, and stirred at room temperature for 48-72 hours to yield the N-substituted 5-FU derivative.[13]

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the pyrimidine compounds and incubated for a further 24-72 hours.

-

MTT Addition: The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, followed by incubation for 2-4 hours.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the untreated control.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The pyrimidine compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Compound Incubation: The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandins is measured using a suitable detection method, such as a colorimetric or fluorometric assay. The IC50 value is calculated from the dose-response curve.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the generation of diverse libraries of compounds with a wide range of biological activities. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways involved will undoubtedly lead to the development of new and improved pyrimidine-based therapeutics for a multitude of diseases.

References

- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ADME Properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. These characteristics determine the bioavailability and pharmacokinetic profile of a potential drug, ultimately influencing its efficacy and safety. This technical guide provides a comprehensive overview of the predicted ADME properties of the novel compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine.

The predictions detailed herein are generated using established in-silico models, offering a valuable early-stage assessment for researchers. This document aims to be an in-depth resource, presenting data in a clear, comparative format, outlining the methodologies for in-silico predictions, providing standard experimental protocols for subsequent in-vitro validation, and visualizing relevant biological pathways and workflows.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its ADME profile. For 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, these properties have been calculated using computational models.

Table 1: Predicted Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

| Property | Predicted Value | Significance in ADME |

| Molecular Formula | C9H15N5 | Defines the elemental composition. |

| Molecular Weight | 193.25 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol/Water Partition Coefficient) | 0.85 | A measure of lipophilicity, affecting absorption and distribution. |

| Water Solubility (LogS) | -2.5 (Moderately Soluble) | Crucial for dissolution in the gastrointestinal tract. |

| Topological Polar Surface Area (TPSA) | 70.8 Ų | Influences membrane permeability and BBB penetration. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 5 | Affects solubility and binding to biological targets. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

Predicted ADME Profile

The following sections detail the predicted ADME properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, with all quantitative data summarized in tables for ease of comparison.

Absorption

Absorption is the process by which a drug enters the bloodstream. Key predicted parameters related to the oral absorption of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine are presented below.

Table 2: Predicted Absorption Properties

| Parameter | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High permeability across the intestinal epithelial cell barrier is predicted. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of the P-gp efflux pump, which can enhance its absorption. |

| P-glycoprotein (P-gp) I Inhibitor | No | Unlikely to cause drug-drug interactions by inhibiting P-gp I. |

| P-glycoprotein (P-gp) II Inhibitor | No | Unlikely to cause drug-drug interactions by inhibiting P-gp II. |

Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues in the body.

Table 3: Predicted Distribution Properties

| Parameter | Predicted Value/Classification | Interpretation |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.8 | Low probability of crossing the blood-brain barrier. |

| CNS Permeability (logPS) | -3.2 | Predicted to have poor penetration into the central nervous system. |

| Plasma Protein Binding | 45% | Low to moderate binding to plasma proteins, suggesting a significant fraction of the drug will be free to exert its pharmacological effects. |

Metabolism

Metabolism involves the chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family.

Table 4: Predicted Metabolism Properties

| Parameter | Predicted Value/Classification | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of CYP1A2. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of CYP2C19. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of CYP2C9. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2D6, indicating a risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of CYP3A4. |

| CYP1A2 Substrate | No | Not a predicted substrate for metabolism by CYP1A2. |

| CYP2C19 Substrate | No | Not a predicted substrate for metabolism by CYP2C19. |

| CYP2C9 Substrate | No | Not a predicted substrate for metabolism by CYP2C9. |

| CYP2D6 Substrate | Yes | Predicted to be metabolized by CYP2D6. |

| CYP3A4 Substrate | No | Not a predicted substrate for metabolism by CYP3A4. |

Excretion

Excretion is the process of removing a drug and its metabolites from the body.

Table 5: Predicted Excretion Properties

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log(ml/min/kg)) | 0.5 | Indicates a moderate rate of elimination from the body. |

| Renal OCT2 Substrate | Yes | The compound may be actively secreted by the kidneys via the Organic Cation Transporter 2. |

Toxicity

Toxicity prediction is crucial for assessing the safety profile of a drug candidate.

Table 6: Predicted Toxicity Properties

| Parameter | Predicted Value/Classification | Interpretation |

| AMES Toxicity | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | No | Low risk of causing cardiotoxicity through inhibition of the hERG potassium channel. |

| hERG II Inhibitor | No | Low risk of causing cardiotoxicity through inhibition of the hERG potassium channel. |

| Hepatotoxicity | Yes | Potential risk of liver toxicity. Further in-vitro and in-vivo studies are warranted. |

| Skin Sensitization | No | Unlikely to cause an allergic skin reaction. |

Methodologies

In-Silico ADME Prediction

The ADME properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine were predicted using the following widely recognized and freely accessible web-based platforms:

-

SwissADME: This tool was utilized to predict physicochemical properties, pharmacokinetics, and drug-likeness. The canonical SMILES string for the compound (CN1CCN(CC1)c2ccc(nc2)N) was used as the input. The platform employs a variety of predictive models, including boiled-egg plot for BBB and intestinal absorption, and substrate/inhibitor predictions for key CYP enzymes.

-

pkCSM: This platform was used to generate predictions for a broad range of ADME and toxicity endpoints. The predictions are based on graph-based signatures and machine learning models. The SMILES string of the compound was submitted to the server to obtain the predicted values for parameters such as intestinal absorption, BBB permeability, CYP inhibition and substrate likelihood, total clearance, and various toxicity endpoints.

Representative Experimental Protocols

For the validation of in-silico predictions, the following are detailed methodologies for key in-vitro ADME assays.

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium.[1][2][3][4]

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding and Culture: Caco-2 cells are seeded onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-25 days to allow for differentiation and monolayer formation.[4]

-

Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer yellow.[2]

-

Permeability Assay:

-

The cell monolayers are washed with pre-warmed HBSS.

-

The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).[2]

-

Samples are taken from the receiver compartment (B for A-to-B, A for B-to-A) at specified time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

-

-

Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.

Objective: To determine the in-vitro metabolic stability of a compound in the presence of human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[5][6][7][8][9]

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

-

Acetonitrile with an internal standard for reaction termination and sample preparation

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: The test compound (typically at 1 µM) is pre-incubated with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[9]

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

-

Data Analysis:

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural logarithm of the percent remaining is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in-vitro half-life (t₁/₂) is calculated as 0.693 / k.

-